Product packaging for Hexasilane, tetradecamethyl-(Cat. No.:CAS No. 812-53-3)

Hexasilane, tetradecamethyl-

Cat. No.: B3057475
CAS No.: 812-53-3
M. Wt: 378.99 g/mol
InChI Key: MYVYLCKNQVLMQO-UHFFFAOYSA-N
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Description

Significance and Research Context in Polysilane Chemistry

Polysilanes, which are polymers with a silicon-silicon backbone, are a significant class of inorganic polymers. fiveable.me They are noted for their distinct characteristics, including thermal stability and unique optical and electronic properties, which stem from the σ-conjugation along the silicon chain. fiveable.mepatsnap.comias.ac.in These properties make them valuable in various fields, such as materials science, electronics, and photonics. fiveable.mepatsnap.com Polysilanes can be synthesized through several methods and their properties can be customized by altering the organic substituents attached to the silicon backbone. fiveable.meontosight.ai

Scope of Academic Inquiry into Tetradecamethylhexasilane

Academic research into hexasilane, tetradecamethyl- has explored several key areas. One significant area of investigation is its synthesis and chemical reactions. For instance, studies have detailed its preparation and its use as a precursor for creating more complex silicon-based materials.

Another major focus of academic inquiry is the compound's physical and spectroscopic properties. The absorption spectrum of tetradecamethylhexasilane, for example, is a key characteristic that has been studied to understand its electronic transitions. ias.ac.inoup.com Its behavior under various conditions, such as in the presence of catalysts, has also been a subject of research, with studies showing its capability to undergo skeletal rearrangement. rsc.orgdeepdyve.com

Furthermore, research has extended to the photolysis of tetradecamethylhexasilane, providing insights into its photochemical reactivity and the generation of silylene intermediates. researchgate.net The compound has also been investigated for its potential role in the development of advanced materials, including its use in synthesizing materials for electronic applications.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H42Si6 B3057475 Hexasilane, tetradecamethyl- CAS No. 812-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(trimethylsilyl)silyl]-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H42Si6/c1-15(2,3)17(7,8)19(11,12)20(13,14)18(9,10)16(4,5)6/h1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYLCKNQVLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H42Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230939
Record name Hexasilane, tetradecamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812-53-3
Record name Hexasilane, tetradecamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasilane, tetradecamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Hexasilane, Tetradecamethyl

Established Synthetic Pathways for Tetradecamethylhexasilane

The synthesis of tetradecamethylhexasilane is rooted in the broader methodologies developed for polysilane chemistry. These approaches are designed to create the silicon-silicon backbone that characterizes these compounds.

The synthesis of polysilanes has evolved significantly, with several key methods being established. patsnap.com Initially, the Wurtz-type coupling of dichlorosilanes was a foundational technique, though it presented challenges in controlling the molecular weight and the structural diversity of the resulting polymers. patsnap.commdpi.com This method, despite its harsh reaction conditions, can produce high molecular weight polymers. mdpi.com

Over time, more refined techniques have emerged, offering greater control over the polymer structure. These include:

Catalytic Dehydrogenative Coupling: This method utilizes transition metal catalysts to facilitate the formation of Si-Si bonds from hydrosilane precursors. patsnap.com It offers a pathway to polysilanes with tailored properties and high purity, which is particularly important for electronic applications. patsnap.com

Ring-Opening Polymerization (ROP): This approach is effective for strained cyclic silanes, particularly those with smaller substituents, allowing for the formation of linear polysilanes. acs.org

Anionic Polymerization: The development of anionic polymerization techniques marked a significant advancement, enabling better control over molecular weight and the creation of more complex polymer architectures. patsnap.com

These methods provide a versatile toolbox for chemists to design and synthesize a wide array of polysilane structures.

A specific synthesis of tetradecamethylhexasilane involves the reaction of 1,6-dichlorododecamethylhexasilane (B14745628) with methylmagnesium iodide. scribd.com Another documented synthesis involves the reaction of an adduct of 1,1'-dilithioferrocene with 1,6-dichlorododecamethylhexasilane in refluxing toluene (B28343), followed by treatment with a Grignard reagent. oup.com The resulting polymer, poly[(dodecamethyl-1,6-hexasilanediyl)-1,1'-ferrocenediyl], incorporates the tetradecamethylhexasilane unit into a larger polymer chain. oup.com

Furthermore, the skeletal structure of linear permethylated polysilanes, such as tetradecamethylhexasilane, can be altered. In the presence of aluminium chloride, tetradecamethylhexasilane undergoes skeletal rearrangement to form its branched-chain isomers. deepdyve.com Specifically, it converts to 1-tris(trimethylsilyl)pentamethyltrisilane. deepdyve.com

Advanced Analytical and Structural Elucidation Techniques for Hexasilane, Tetradecamethyl

Spectroscopic Methodologies for Polysilane Analysis

Spectroscopic techniques are indispensable for the structural analysis of polysilanes. They probe the interactions of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity and the chemical environment of nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organosilicon compounds in solution researchgate.net. By observing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR can provide a detailed map of the molecular structure nih.govresearchgate.net.

One-dimensional NMR provides fundamental information about the types and number of unique nuclei in a molecule.

¹H NMR: In the ¹H NMR spectrum of tetradecamethylhexasilane, signals arise from the protons of the methyl groups attached to the silicon atoms. The chemical shifts of these protons are typically found in the upfield region (around 0 to 0.5 ppm) relative to tetramethylsilane (B1202638) (TMS) researchgate.net. The precise chemical shift depends on the electronic environment of the silicon atom to which the methyl group is attached. For the branched isomer, multiple distinct signals would be expected due to the different chemical environments of the methyl groups on the terminal trimethylsilyl (B98337) groups versus the internal dimethylsilyl and quaternary silyl (B83357) centers.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Like ¹H shifts, the ¹³C chemical shifts of the methyl groups in permethylated oligosilanes are sensitive to their position in the silicon chain nih.gov. The signals for these methyl carbons typically appear in the range of 1-2 ppm rsc.org. The spectrum for the branched isomer of tetradecamethylhexasilane shows distinct peaks for the different methyl environments, allowing for their differentiation nih.gov.

Table 1: Experimental ¹³C NMR Spectral Data for Hexasilane, tetradecamethyl-

Chemical Shift (ppm) Description
Data not fully available in search results Signals correspond to the chemically non-equivalent methyl groups in the branched structure.

Source: Adapted from PubChem CID 136638 nih.gov

²⁹Si NMR: As the core component of the polysilane backbone, ²⁹Si NMR is particularly informative. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom and its position within the silane (B1218182) chain researchgate.net. For permethylated oligosilanes, ²⁹Si chemical shifts can vary significantly, allowing for the clear identification of terminal, internal, and branching silicon atoms rsc.org. For the specific branched structure of tetradecamethylhexasilane, distinct signals would be expected for the terminal silicon atoms of the trimethylsilyl groups, the internal dimethylsilyl groups, and the central quaternary silicon atom.

2D NMR experiments provide correlational data that helps in assigning the signals observed in 1D spectra and establishing connectivity between atoms wikipedia.orgyoutube.com.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds sdsu.edu. In tetradecamethylhexasilane, through-bond ¹H-¹H coupling is generally not observed as the methyl groups are separated by silicon atoms. However, long-range couplings, while weak, could potentially be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a powerful proton-detected 2D technique that shows direct one-bond correlations between protons and a heteronucleus, such as ¹³C or ²⁹Si wikipedia.orgpressbooks.pub. An ¹H-¹³C HSQC spectrum of tetradecamethylhexasilane would show cross-peaks connecting the ¹H signal of each methyl group to the ¹³C signal of the carbon atom in that same group sdsu.edu. This is invaluable for unambiguously assigning the carbon signals based on the more easily interpreted proton spectrum nsf.gov. Similarly, an ¹H-²⁹Si HSQC would correlate methyl proton signals to their directly attached silicon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and heteronuclei over two or three bonds youtube.comsdsu.edu. For tetradecamethylhexasilane, an ¹H-¹³C HMBC could show correlations between the protons on a methyl group and the carbon atoms of adjacent methyl groups (a four-bond separation, which is typically too far, but possible in some systems). More importantly, an ¹H-²⁹Si HMBC would be instrumental in confirming the Si-Si connectivity by showing correlations between methyl protons and silicon atoms that are two or three bonds away.

For novel or synthetically challenging compounds like specific polysilane isomers, often only minute quantities are available. Microcryoprobe NMR technology addresses this limitation by offering a dramatic increase in sensitivity selectscience.net. By cryogenically cooling the detector coil and preamplifier, the signal-to-noise ratio is enhanced by a factor of up to five or more compared to conventional room-temperature probes bruker.com. This allows for the acquisition of high-quality 1D and 2D NMR data on sub-milligram, or even microgram, quantities of material bruker.com. This extreme sensitivity makes the Micro-CryoProbe an ideal tool for the structural elucidation of mass-limited samples of complex organosilicon compounds selectscience.net.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and crucial structural information from the fragmentation pattern whitman.edu. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions chemguide.co.uk.

For permethylated oligosilanes, fragmentation typically occurs via the cleavage of the weaker Si-Si bonds and Si-C bonds youtube.com. The stability of the resulting carbocations and silylium (B1239981) ions dictates the observed fragmentation pattern chemguide.co.uk. A common and highly characteristic fragment in the mass spectra of compounds containing trimethylsilyl groups is the trimethylsilyl cation, [(CH₃)₃Si]⁺, which gives a strong signal at m/z 73 nih.gov. Analysis of the fragmentation pathways for the branched isomer of tetradecamethylhexasilane allows for the confirmation of its specific connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry dss.go.th. The sample is first injected into the GC, where individual components are separated based on their volatility and interaction with the stationary phase of the column. As each separated component, such as tetradecamethylhexasilane, elutes from the column, it enters the mass spectrometer for ionization, fragmentation, and detection chromatographyonline.com.

The output of a GC-MS analysis includes a chromatogram, which shows peaks corresponding to each separated compound at a specific retention time, and a mass spectrum for each peak wiley.com. The retention time is a characteristic property of a compound under a specific set of GC conditions dss.go.th. The mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern nih.gov.

For the branched isomer of tetradecamethylhexasilane, the experimental mass spectrum shows a characteristic pattern of fragment ions.

Table 2: Experimental GC-MS Fragmentation Data for Hexasilane, tetradecamethyl-

Mass-to-Charge (m/z) Relative Intensity (%) Possible Fragment Ion
73 100.0 [(CH₃)₃Si]⁺
43 99.6 [C₃H₇]⁺ or [CH₃Si]⁺
173 47.7 [(CH₃)₃Si-Si(CH₃)₂]⁺
58 41.2 [(CH₃)₂Si]⁺•
75 34.1 [HO=Si(CH₃)₂]⁺ (rearrangement)

Source: MassBank of North America, adapted from PubChem CID 136638 nih.gov

The base peak at m/z 73 corresponds to the highly stable trimethylsilyl cation, formed by the cleavage of a Si-Si bond. The peak at m/z 173 corresponds to the loss of a trimethylsilyl group from a larger fragment, further confirming the presence of these terminal groups. The interpretation of these and other fragments allows for a confident structural assignment nih.govwhitman.edu.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Applied to Tetradecamethylhexasilane

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within Tetradecamethylhexasilane. These methods probe the vibrational modes of the molecule, which are sensitive to the types of atoms present, their arrangement, and the nature of the chemical bonds connecting them.

In the context of polysilanes, IR and Raman spectroscopy can be used to identify characteristic vibrational frequencies associated with the Si-Si backbone and the Si-C and C-H bonds of the methyl substituents. For instance, the stretching and bending vibrations of the Si-CH₃ groups and the Si-Si skeletal modes can be observed. Analysis of the vibrational spectra of linear oligosilanes can provide insights into their conformational properties. acs.org The positions and intensities of these vibrational bands can be influenced by the chain length and the conformation of the polysilane backbone.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Applications

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure of polysilanes like Tetradecamethylhexasilane. Polysilanes are known for their unique electronic properties, which arise from the delocalization of σ-electrons along the silicon backbone. wikipedia.org

UV-Vis absorption spectroscopy reveals the electronic transitions within the molecule. Polysilanes typically exhibit strong absorption bands in the UV region, corresponding to σ-σ* transitions of the Si-Si backbone. wikipedia.orgillinois.edu The position of the absorption maximum (λ_max) is sensitive to the chain length of the polysilane, with longer chains generally showing a red shift (a shift to longer wavelengths). illinois.eduacs.org This phenomenon is a direct consequence of the increasing extent of σ-delocalization with increasing chain length. illinois.edu The nature of the substituents on the silicon backbone also influences the electronic spectra. acs.org

Fluorescence spectroscopy provides information about the emissive properties of the molecule after it has been excited by absorbing light. Many polysilanes are fluorescent, and their emission spectra can provide insights into the nature of the excited state and the processes of energy and charge transport. acs.org The fluorescence of linear oligosilanes has been a subject of study to model the behavior of high molecular weight polysilane polymers. ibm.com

Table 2: Typical Spectroscopic Data for Linear Polysilanes

Spectroscopic TechniqueObserved PhenomenonStructural Implication
UV-Vis Absorption Strong absorption in the 300-400 nm range wikipedia.orgσ-σ* electronic transition in the Si-Si backbone
Fluorescence Emission Emission at wavelengths longer than the absorptionDe-excitation from the first excited singlet state

X-ray Diffraction and Crystallography for Polysilane Structure Determination

X-ray diffraction (XRD) and crystallography are indispensable techniques for determining the precise three-dimensional arrangement of atoms in the solid state. fiveable.me For polysilanes, these methods can provide detailed information about the crystal structure, including bond lengths, bond angles, and the conformation of the silicon backbone. intertek.com

Single-crystal X-ray diffraction, when applicable, can yield a complete and highly accurate molecular structure. For polymeric materials that may not form large single crystals, X-ray diffraction patterns can still provide valuable information about the degree of crystallinity, the packing of polymer chains, and the presence of different crystalline phases (polymorphism). intertek.comthermofisher.com The XRD pattern of a semi-crystalline polymer will exhibit both sharp peaks, corresponding to the crystalline regions, and broad halos, indicative of the amorphous domains. icdd.com Analysis of the diffraction patterns of polysilanes can reveal structural changes, such as those occurring during electrochemical processes. researchgate.net

Specialized Laser-Based Spectroscopic Techniques for Silicon Compounds (e.g., TDLAS, CRDS, OA-ICOS, QCLAS)

Specialized laser-based spectroscopic techniques offer high sensitivity and selectivity for the detection and analysis of silicon-containing compounds, often in the gas phase. These methods are particularly useful for trace gas analysis and monitoring. beamonics.sewinsen-sensor.com

Tunable Diode Laser Absorption Spectroscopy (TDLAS) : TDLAS is a highly specific technique that utilizes a tunable diode laser to probe the absorption lines of target molecules. beamonics.seametekpi.com By tuning the laser to a specific wavelength that is absorbed by the silicon compound of interest, its concentration can be accurately measured. beamonics.sewinsen-sensor.com TDLAS is known for its fast response time and ability to perform real-time monitoring. ametekpi.com It can be used to measure a variety of gases, including those relevant to silane chemistry. mt.com

Cavity Ring-Down Spectroscopy (CRDS) : CRDS is an extremely sensitive absorption spectroscopy technique that measures the decay rate of light in a high-finesse optical cavity. noaa.gov The presence of an absorbing species, such as a silicon compound, will decrease the ring-down time, and this change can be used to determine the concentration of the absorber with high precision. noaa.gov

Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) : OA-ICOS is another cavity-enhanced absorption technique that provides long effective pathlengths for sensitive measurements. americanlaboratory.com It combines the advantages of conventional laser absorption spectroscopy with the high sensitivity of cavity-based methods, allowing for the recording of fully resolved absorption spectra. americanlaboratory.com This technique is suitable for real-time, drift-free measurements of various trace gases. insight-analytical.com

Quantum Cascade Laser Absorption Spectroscopy (QCLAS) : QCLAS utilizes quantum cascade lasers, which are semiconductor lasers that emit in the mid-infrared region of the electromagnetic spectrum. This spectral region is rich in the fundamental vibrational transitions of many molecules, including silicon compounds, making QCLAS a powerful tool for their sensitive and selective detection.

Chromatographic Separation Techniques for Hexasilane, Tetradecamethyl-

Chromatographic techniques are essential for the purification and analysis of Hexasilane, tetradecamethyl-, allowing for its separation from reaction byproducts, other oligosilanes, and impurities. The choice of chromatographic method depends on the scale of the separation and the desired purity of the final product.

Gel Permeation Chromatography (GPC) : GPC, also known as size-exclusion chromatography (SEC), is a powerful technique for separating polymers and oligomers based on their size in solution. resolvemass.cacampoly.com The separation mechanism involves the differential partitioning of molecules between the mobile phase and the pores of a stationary phase. resolvemass.ca Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have longer retention times. GPC is widely used to determine the molecular weight and molecular weight distribution of polysilanes. azom.commalvernpanalytical.com.cn For accurate molecular weight determination, a multi-detector GPC system, which may include refractive index, viscometer, and light scattering detectors, is often employed. malvernpanalytical.com.cnlcms.cz The choice of solvent is crucial for the successful GPC analysis of silicon-based polymers; for example, while tetrahydrofuran (B95107) (THF) is a common solvent, toluene (B28343) may be preferred for certain polysiloxanes to obtain better detector signals. malvernpanalytical.com.cnlcms.cz

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique that can be used for both analytical and preparative separations of oligosilanes. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for the separation of these compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of complex mixtures. mdpi.com

Gas Chromatography (GC) : For volatile and thermally stable oligosilanes, gas chromatography is a suitable analytical technique. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the inside of the column. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of individual components in a mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of polysilanes like Hexasilane, tetradecamethyl-. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating permethylated oligosaccharides, a class of compounds analogous in analytical behavior to permethylated polysilanes. nih.govsemanticscholar.orgnih.gov The separation is typically achieved on C18 columns, which are commonly used for peptide separations, demonstrating the versatility of this stationary phase. semanticscholar.org

The choice of mobile phase is critical for achieving optimal separation. A common mobile phase composition involves a gradient of acetonitrile (B52724) and an aqueous solution containing an additive to improve ionization, such as lithium acetate. semanticscholar.org The use of additives is crucial as it can push the ionization into a single adduct form, which is beneficial for subsequent mass spectrometry analysis. semanticscholar.org For instance, a study on permethylated glycans demonstrated baseline separation using common proteomics buffers like formic acid/acetonitrile, but found optimal ionization and adduct formation with 0.02% acetic acid containing 1 mM lithium acetate. semanticscholar.org

The development of a robust HPLC method allows for the resolution of structural isomers, which is a significant challenge in polysilane analysis. nih.govbiorxiv.org By coupling HPLC with mass spectrometry, researchers can obtain detailed structural information on-the-fly, independent of standards. biorxiv.org

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile silicon compounds, including Hexasilane, tetradecamethyl-. nih.govnih.gov The high selectivity, accuracy, and reproducibility of GC-MS make it a preferred method for both qualitative and quantitative analysis. nih.gov

For the analysis of polysiloxanes, a class of compounds closely related to polysilanes, a DB-VRX capillary column is often employed. nasa.gov A typical GC method would involve a split injection with an inlet temperature of around 225°C and an isothermal column temperature, for example, at 210°C, with helium as the carrier gas. nasa.gov The mass spectrometer is typically operated in electron impact mode. jetir.org

GC-MS allows for the identification of individual components in a mixture by comparing their mass spectra and retention times with those in spectral libraries. nih.govjetir.org For instance, in an analysis of poly(dimethylsiloxane) oil, the first three GC peaks were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane (B38720) by matching their mass spectra with the Wiley Mass Spectral Library. nih.gov The detection limits for silicones using GC-MS can be as low as 10 pg/µL. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance of Polysilanes

Chemical derivatization is a widely used strategy to improve the analytical performance of compounds in both GC and HPLC analysis. registech.comlibretexts.org For polysilanes and their analogs, derivatization can enhance volatility, reduce polarity, and increase thermal stability, making them more amenable to GC analysis. libretexts.org In the context of LC-MS, derivatization can improve chromatographic separation and, crucially, enhance ionization efficiency. nih.govddtjournal.com

The primary goals of derivatization in this context are to:

Improve chromatographic behavior by reducing intermolecular interactions. researchgate.net

Enhance detection sensitivity by introducing moieties that ionize more readily. nih.gov

Facilitate the separation of isomers that might otherwise co-elute. researchgate.net

Silylation Chemistry as a Derivatization Approach for Hexasilane, Tetradecamethyl- Analogs

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols, amines, and carboxylic acids, which may be present as functional groups on polysilane analogs. registech.comlibretexts.org This reaction involves replacing an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. registech.comtaylorandfrancis.com

A variety of silylating reagents are available, with varying reactivity. Silylamides, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are among the most powerful silylating agents. researchgate.net Reactions are often rapid, completing in minutes at elevated temperatures (65-70°C) or within 20-30 minutes at room temperature. researchgate.net The choice of reagent depends on the reactivity of the functional group being derivatized. For less reactive groups, the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary. researchgate.net

For example, a new silylating reagent, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS), has been shown to be effective for the derivatization of estrogenic compounds prior to GC-MS analysis, demonstrating superior nucleophilic properties compared to some commonly used reagents. nih.gov

Impact on Ionization Efficiency and Chromatographic Separation in Spectrometric Analyses

Chemical derivatization significantly impacts both the chromatographic separation and the ionization efficiency in mass spectrometric analyses. nih.govsigmaaldrich.com By introducing a chargeable moiety onto a neutral molecule, the ionization efficiency in techniques like electrospray ionization (ESI) can be dramatically improved. ddtjournal.commdpi.com

For instance, the derivatization of sialylated glycans, which have low ionization efficiency in positive ion mode, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) neutralizes the charge and improves HILIC separation by increasing hydrophobicity. nih.gov Permethylation of glycans also increases their hydrophobicity, which enhances separation resolution in liquid chromatography. researchgate.net

In GC-MS, silylation leads to derivatives that are more volatile and less polar than the parent compounds, resulting in improved peak shape and resolution. registech.com The resulting derivatives also often produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. researchgate.net

Advanced Data Analysis and Chemometric Approaches in Polysilane Research

The complexity of data generated from modern analytical techniques necessitates the use of advanced data analysis and chemometric approaches in polysilane research. These methods are essential for extracting meaningful information from large datasets, such as those obtained from hyphenated techniques like LC-MS and GC-MS.

Chemometrics can be applied to:

Resolve co-eluting peaks: In complex mixtures, chromatographic peaks may overlap. Chemometric methods can deconvolve these signals to identify and quantify individual components.

Pattern recognition: By analyzing the entire dataset (e.g., a full chromatogram or mass spectrum), chemometrics can identify patterns that differentiate samples, which is useful for quality control or identifying changes in a material over time.

Calibration and quantification: Multivariate calibration methods can be used to build more robust and accurate quantitative models, especially in the presence of matrix effects.

While specific applications of chemometrics to Hexasilane, tetradecamethyl- are not detailed in the provided search results, the principles are broadly applicable to the analysis of complex chemical data.

Gas Phase Ion Energetics and Ionization Studies of Hexasilane, Tetradecamethyl-

The study of gas-phase ion energetics provides fundamental information about the intrinsic properties of molecules, such as their ionization energies and bond dissociation energies. nih.govelte.hu Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) and high-pressure mass spectrometry (HPMS) are powerful tools for these investigations. nih.gov

These studies involve generating ions, often through electron ionization or electrospray ionization, and then studying their reactions or fragmentation in the gas phase. colorado.edu For example, photoionization efficiency curves can be used to determine the appearance energy of fragment ions, which can then be used to calculate bond energies. mdpi.com

The fragmentation patterns observed in mass spectrometry are directly related to the gas-phase ion energetics of the molecule. For Hexasilane, tetradecamethyl-, characteristic ionic fragments would include those at m/z 73, 147, 221, and 281, which are indicative of the polydimethylsiloxane (B3030410) backbone. nih.gov Understanding these fragmentation pathways is crucial for the structural elucidation of polysilanes and their analogs by mass spectrometry.

Reactivity and Reaction Mechanisms of Hexasilane, Tetradecamethyl

Fundamental Chemical Reactivity Profiles of Peralkylated Polysilanes

Peralkylated polysilanes, including Hexasilane, tetradecamethyl-, are characterized by a backbone of silicon-silicon single bonds, which are significantly weaker and more reactive than the carbon-carbon bonds found in their organic analogues. The reactivity of these compounds is largely dictated by the nature of the Si-Si and Si-C bonds.

Thermal and Photochemical Reactivity:

The Si-Si bond is the most labile linkage in permethylated linear polysilanes and is susceptible to cleavage under thermal and photochemical conditions. Photolysis of such polysilanes has been shown to proceed with the extrusion of dimethylsilylene (Me₂Si:), a highly reactive intermediate. This process involves the scission of the silicon backbone, leading to the formation of shorter-chain polysilanes and the reactive silylene species.

Redox Behavior:

The redox chemistry of peralkylated oligosilanes reveals the propensity for Si-Si bond cleavage. Reactions with alkali metals, such as lithium, can induce the cleavage of the Si-Si bonds. For instance, the reaction of linear permethylated tetrasilane with lithium results in the breaking of the silicon backbone. Furthermore, visible-light-mediated single-electron oxidation of oligosilanes in the presence of a photoredox catalyst can lead to the cleavage of the Si-Si bond, generating silyl (B83357) radicals. This oxidative cleavage highlights the electron-rich nature of the Si-Si σ-bond.

The table below summarizes key reactivity characteristics of peralkylated polysilanes.

Reactivity TypeConditionsPrimary OutcomeKey Intermediates
PhotolysisUV irradiationSi-Si bond cleavageDimethylsilylene (Me₂Si:)
Reaction with Alkali Metalse.g., LithiumSi-Si bond cleavageSilyl anions
Oxidative CleavageVisible light, photoredox catalystSi-Si bond cleavageSilyl radicals

Role as a Source of Silicon in Diverse Chemical Transformations

Hexasilane, tetradecamethyl-, and related oligosilanes serve as valuable precursors for the synthesis of silicon-containing materials due to their relatively high silicon content and defined structure.

Precursor to Silicon Carbide:

A significant application of polysilanes is their use as preceramic polymers for the production of silicon carbide (SiC). Through a process of pyrolysis, the polysilane undergoes a thermal rearrangement to form a polycarbosilane, which upon further heating at high temperatures, decomposes to yield silicon carbide. This method offers a route to SiC fibers and films. The conversion of polysilanes to SiC underscores their utility as a molecular source of silicon for advanced materials.

Chemical Vapor Deposition (CVD):

Short-chain oligosilanes are also employed in chemical vapor deposition processes for the growth of silicon-based thin films. For example, isotetrasilane (B597387) has been investigated as a precursor for the CVD of epitaxial silicon. This suggests that Hexasilane, tetradecamethyl-, with its defined chain length, could potentially be utilized in similar applications for the controlled deposition of silicon-containing layers.

The table below outlines some applications of oligosilanes as silicon sources.

ApplicationProcessResulting Material
Preceramic PolymerPyrolysisSilicon Carbide (SiC)
Thin Film DepositionChemical Vapor Deposition (CVD)Epitaxial Silicon

Mechanisms of Molecular Interactions in Chemical Reactions

The reactions of Hexasilane, tetradecamethyl- are governed by the inherent polarity and strength of its chemical bonds, as well as its susceptibility to attack by various reagents.

Cleavage of the Silicon-Silicon Bond:

The Si-Si bond is the focal point of reactivity in many transformations. Its cleavage can proceed through several mechanistic pathways:

Homolytic Cleavage: This pathway involves the symmetrical breaking of the Si-Si bond to form two silyl radicals. This is a key step in thermal and photochemical degradation processes. The generation of silyl radicals via oxidative cleavage also falls under this category.

Heterolytic Cleavage: This involves the unsymmetrical breaking of the Si-Si bond, leading to the formation of a silyl anion and a silyl cation. This type of cleavage is often promoted by nucleophilic or electrophilic attack.

Interaction with Electrophiles and Nucleophiles:

While specific studies on Hexasilane, tetradecamethyl- are limited, the general reactivity of oligosilanes suggests the following interactions:

Electrophilic Attack: Electrophiles can attack the electron-rich Si-Si bond, leading to its cleavage. The specifics of this interaction would depend on the nature of the electrophile.

Nucleophilic Attack: Nucleophiles can attack the silicon atoms in the chain. Given that silicon is more electropositive than carbon, it is susceptible to nucleophilic substitution. In the context of oligosilanes, nucleophilic attack, for instance by an organolithium reagent, can lead to the cleavage of the Si-Si bond, forming a silyl anion and a new organosilane.

The table below summarizes the primary mechanistic pathways for the reaction of peralkylated oligosilanes.

Reaction TypeKey Mechanistic FeatureResulting Species
Thermal/Photochemical DegradationHomolytic Si-Si bond cleavageSilyl radicals, silylenes
Reaction with Reducing Agents (e.g., Li)Heterolytic Si-Si bond cleavageSilyl anions
Oxidative ReactionsSingle-electron transferSilyl radical cations

Theoretical and Computational Chemistry Studies of Hexasilane, Tetradecamethyl

Molecular Orbital Theory and Quantum Mechanical Investigations of Polysilane Electronic Structure

The electronic properties of polysilanes, including Hexasilane, tetradecamethyl-, are distinguished by the delocalization of sigma (σ) electrons along the silicon backbone. Unlike the π-electron delocalization common in conjugated organic polymers, this σ-delocalization in polysilanes gives rise to unique electronic and photophysical behaviors. Quantum mechanical investigations reveal that the extent of this delocalization is highly dependent on the molecule's conformation, particularly the dihedral angles of the Si-Si backbone.

Molecular orbital (MO) theory provides a framework for understanding these properties. The combination of atomic orbitals on the silicon atoms forms a series of bonding (σ) and antibonding (σ*) molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) dictates the electronic absorption and emission characteristics of the molecule.

Research on permethylated oligosilanes demonstrates that the energies of these frontier molecular orbitals are strongly influenced by the chain's conformation. cnr.it For linear polysilane chains, conformations are typically categorized by their Si-Si-Si-Si dihedral angles, with common forms being transoid (approximately 165°), gauche (around 55°), and ortho (about 90°). mit.edu The transoid conformation generally leads to the greatest degree of σ-electron delocalization, resulting in a lower HOMO-LUMO energy gap and a corresponding red-shift (shift to longer wavelengths) in the UV absorption spectrum. mit.edu Conversely, conformations with smaller dihedral angles, such as gauche, tend to localize the σ-electrons, increasing the HOMO-LUMO gap. dntb.gov.ua

This conformational dependence is a result of the nature of the σ-orbital overlap. In a simplified view, the interaction between adjacent Si-Si bonding orbitals is maximized in the planar all-trans conformation, facilitating electron delocalization. Any deviation from this planarity disrupts the overlap, effectively segmenting the electronic system. Time-dependent density functional theory (TD-DFT) calculations have been successfully used to model these effects and show good agreement with experimental observations. cnr.it

Table 1: Influence of Conformation on the Electronic Properties of Polysilanes

Conformation Typical Dihedral Angle σ-Electron Delocalization HOMO-LUMO Gap UV Absorption Maximum (λmax)
Transoid ~165° High Low Long Wavelength (Red-shifted)
Gauche ~55° Moderate Medium Intermediate Wavelength
Ortho ~90° Low High Short Wavelength (Blue-shifted)

Computational Modeling for Structural and Conformational Analysis of Tetradecamethylhexasilane

Computational modeling is an essential tool for investigating the complex potential energy surface of flexible molecules like tetradecamethylhexasilane (n-Si6Me14). Various computational methods, ranging from molecular mechanics (MM) to ab initio quantum mechanical approaches, have been employed to identify stable conformers and determine their relative energies.

Studies have utilized methods such as Hartree-Fock (HF) with basis sets like 3-21G(d) and 6-31G(d), Møller-Plesset perturbation theory (MP2), and molecular mechanics force fields like MM2 and MM3 to perform geometry optimizations on n-Si6Me14. These calculations have identified numerous stable backbone conformers. The relative potential energies of these conformers were found to be in good agreement across different methods, with the exception of MM2, which showed larger deviations.

The energy of a particular conformer is primarily a function of the number of gauche, ortho, and transoid Si-Si bond conformations. For instance, geometry optimizations of conformationally controlled peralkylated hexasilanes have provided insight into specific dihedral angles. In a structure constrained to an anti-anti-syn (AAS) conformation, the dihedral angles were calculated to be approximately 180°, 178°, and 148°. mit.edu For a different constrained hexasilane, the terminal dihedral angles ranged from 167° to 174°, while the central angle varied between 108° and 130°. mit.edu

The relative energies of these conformers can be accurately predicted using additive increment sets derived from calculations on shorter permethylated oligosilanes, such as tetradecamethyltetrasilane (n-Si4Me10) and dodecamethylpentasilane (n-Si5Me12). This approach simplifies the energy calculation to a function of the number and type of bond conformations and interactions between adjacent bonds. When applied to n-Si6Me14, this additive model reproduces the energies calculated via HF and MP2 methods with mean deviations as low as 0.03–0.05 kcal/mol.

Table 2: Comparison of Computational Methods for Relative Conformer Energies of n-Si6Me14

Computational Method Mean Deviation from Additive Model (kcal/mol)
HF/3-21G(d) 0.05
HF/6-31G(d) 0.03
MP2/6-31G(d) 0.05
MM3 0.03
MM2 0.52

These computational studies provide a detailed map of the conformational landscape of tetradecamethylhexasilane, which is crucial for understanding its physical and electronic properties.

Predictive Studies in Organosilicon Chemistry and Polysilane Design

Theoretical and computational studies of well-defined oligosilanes like tetradecamethylhexasilane serve as a foundation for predictive models in the broader field of organosilicon chemistry and polysilane design. By accurately characterizing the structure-property relationships in these smaller, manageable systems, researchers can develop principles and parameters that guide the synthesis of new silicon-based materials with desired functionalities.

One of the key predictive applications is the development of additive increment models, as mentioned previously. By performing high-level computations on the conformers of n-Si4Me10, n-Si5Me12, and n-Si6Me14, a robust set of energy increments associated with specific dihedral angles and bond-bond interactions can be derived. These increments can then be used to predict the conformational energies and, by extension, the properties of much longer permethylated polysilane chains (e.g., n-Si7Me16 and n-Si8Me18) with remarkable accuracy, often with deviations of less than 0.1 kcal/mol. This allows for the rapid computational screening of longer polymers without the need for expensive, full geometry optimizations.

Furthermore, understanding the conformational control of electronic properties at the oligomer level is critical for designing functional polysilanes. For example, knowing that transoid conformations lead to smaller HOMO-LUMO gaps informs the design of polysilanes for applications requiring long-wavelength absorption, such as in photodetectors or as charge-transporting materials. Conversely, for applications requiring wide-bandgap materials, such as UV-photoresists, synthetic strategies could be developed to favor more kinked, gauche-rich conformations.

Computational models also allow for the in silico exploration of how different substituent groups on the silicon backbone, other than the methyl groups in tetradecamethylhexasilane, would affect conformational preferences and electronic properties. This predictive capability accelerates the materials discovery process, enabling chemists to target synthetic efforts toward polymers with the most promising characteristics for applications in electronics, photonics, and beyond.

Advanced Applications of Hexasilane, Tetradecamethyl in Materials Science and Engineering

Development of Novel Silicon-Based Materials from Hexasilane Precursors

Organosilicon polymers and oligomers are critical precursors for the production of high-performance ceramic materials, particularly silicon carbide (SiC). Polydimethylsilanes and polycarbosilanes can be converted into SiC fibers and other articles through a pyrolytic process. dtic.mildtic.mil The chemical structure of the precursor is crucial; for instance, incorporating hydrosilyl groups (Si-H) into polycarbosilanes can significantly increase the ceramic yield upon pyrolysis. dtic.mil

Hexasilane, tetradecamethyl-, as a silicon-rich molecule, serves as a model precursor for the synthesis of silicon-containing ceramics. Through thermal decomposition, it can be converted into silicon carbide, a material known for its exceptional hardness, chemical inertness, and stability at high temperatures. researchgate.net This process is foundational to creating SiC-based components for applications in aerospace, automotive, and electronics. researchgate.net

Furthermore, the development of single-source precursors for Chemical Vapor Deposition (CVD) has enabled the growth of high-purity, stoichiometric SiC thin films at lower temperatures. gelest.com Molecules like 1,3,5-trisilacyclohexane (B3121665) have been successfully used to deposit SiC films for electronic and protective coating applications. gelest.com By extension, the defined molecular structure of Hexasilane, tetradecamethyl- makes it a promising candidate for similar CVD processes, where it can decompose on a heated substrate to form silicon-based layers.

Table 1: Research Findings on Organosilane Precursors for SiC

Precursor Type Conversion Method Resulting Material Key Finding
Polycarbosilanes Pyrolysis Silicon Carbide (SiC) Precursor structure directly influences ceramic yield. dtic.milgoogle.com
Polydimethylsilanes Pyrolysis Silicon Carbide (SiC) Enabled the first organosilicon route to SiC fibers. dtic.mil

Design and Fabrication of Functional Materials Utilizing Polysilanes

Hexasilane, tetradecamethyl- is a short-chain member (oligomer) of the polysilane family. Polysilanes are polymers with a backbone consisting entirely of silicon-silicon bonds and are known for their unique electronic and photophysical properties, stemming from σ-electron delocalization along the Si-Si chain. dtic.mil

The primary method for synthesizing high-molecular-weight polysilanes is the Wurtz-type reductive coupling of dichlorosilanes using alkali metals. dtic.mil This heterogeneous reaction can produce a mixture of cyclic oligosilanes and linear high polymers. dtic.mil More contemporary methods utilize magnesium and Lewis acids, allowing for milder reaction conditions.

As a well-defined oligomer, Hexasilane, tetradecamethyl- serves two key roles in this field:

A Model Compound: It provides an ideal model for studying the fundamental photophysical properties of the Si-Si backbone without the complexities of high polymer chain entanglement and polydispersity.

A Building Block: It can be functionalized and used as a building block in the synthesis of more complex, tailored polysilane architectures, such as block copolymers or branched polymers, enabling fine-tuning of their electronic and material properties.

Application in Thin Film and Coating Technologies

Chemical Vapor Deposition (CVD) is a cornerstone technique for fabricating thin films for the microelectronics and medical device industries. pvateplaamerica.comazonano.com The process involves the thermal decomposition of a volatile chemical precursor onto a substrate to create a solid deposit. pvateplaamerica.com Silanes are a common class of precursors used to deposit films of silicon, silicon dioxide, silicon nitride, and silicon carbide. stanford.edujpkummer.com

The suitability of a silane (B1218182) for CVD depends on its volatility and decomposition characteristics. pvateplaamerica.com While high-molecular-weight polymers are typically not volatile enough, smaller oligomers like Hexasilane, tetradecamethyl- are expected to have sufficient vapor pressure to be used in CVD systems. Its thermal decomposition can be controlled to deposit uniform, thin films of amorphous silicon or, in the presence of other reactive gases like ammonia (B1221849) or methane, silicon nitride or silicon carbide, respectively. These films are integral to manufacturing semiconductors, protective coatings, and optical devices. jpkummer.com

Table 2: Overview of Thin Film Deposition Techniques

Technique Description Precursor Phase Typical Materials
Chemical Vapor Deposition (CVD) A chemical reaction of vapor precursors on a heated substrate forms the film. pvateplaamerica.com Gas Silicon, SiO₂, Si₃N₄, SiC
Plasma-Enhanced CVD (PECVD) Uses plasma to lower the temperature required for the chemical reaction. Gas Silicon Nitride, Silicon Dioxide

Integration into Polymer Science and Production

The integration of organosilane functionalities into conventional polymer systems can impart a range of desirable properties, including enhanced thermal stability, UV resistance, and tailored refractive indices. Hexasilane, tetradecamethyl-, and related oligosilanes can be incorporated into larger polymer structures through several synthetic strategies.

One key approach is the synthesis of block copolymers, where distinct polymer chains are linked together. nih.govharth-research-group.org Organosilicon compounds can be designed to act as chain transfer agents or initiators in radical polymerization processes. rsc.org This allows for the creation of block copolymers where one segment is a polysilane and the other is a conventional organic polymer (e.g., polystyrene or polymethacrylate). Such materials combine the properties of both components, opening avenues for new thermoplastic elastomers and self-assembling nanostructures. nih.govrsc.org

By functionalizing the ends of the hexasilane chain, it can be used as a macromonomer in condensation or ring-opening polymerization reactions, directly embedding the Si₆ backbone into a larger polymer matrix.

Utilization in Nanomaterials and Nanotechnology through Organosilane Chemistry

Organosilane chemistry is fundamental to the bottom-up synthesis of advanced nanomaterials. Silicon quantum dots (SiQDs), which are silicon nanocrystals typically smaller than 10 nm, are of particular interest due to their biocompatibility and tunable photoluminescence. frontiersin.orgnih.gov

Several synthesis methods for SiQDs rely on the decomposition of silicon-rich precursors. kth.se For example, the thermal pyrolysis of compounds like hydrogen silsesquioxane (HSQ) in an inert atmosphere leads to the formation of SiQDs embedded in a silica (B1680970) matrix. Similarly, the controlled thermal decomposition or laser pyrolysis of well-defined oligosilanes like Hexasilane, tetradecamethyl- in a high-temperature reactor is a viable route for producing SiQDs. The size of the resulting quantum dots, which dictates their optical properties, can be controlled by modulating the reaction conditions. nih.gov

Furthermore, after chemical modification to introduce hydrolyzable groups (e.g., alkoxides), this hexasilane could serve as a precursor in sol-gel processes. This technique is widely used to synthesize silica-based nanoparticles and porous materials for applications ranging from drug delivery to catalysis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Hexasilane, tetradecamethyl-?

  • Methodological Answer : Synthesis typically involves controlled hydrolysis of chlorinated silane precursors under inert conditions. For example, trimethylchlorosilane can be reacted with water in a stoichiometric ratio, using sodium hydroxide as a catalyst. The reaction requires precise temperature control (e.g., 25–40°C) and stirring rates to avoid side reactions. Post-synthesis steps include fractional distillation under reduced pressure to isolate the product, followed by purity verification via gas chromatography-mass spectrometry (GC-MS) . Detailed reagent specifications (e.g., manufacturer, purity) and safety protocols (e.g., handling volatile byproducts) must be documented to ensure reproducibility .

Q. How is Hexasilane, tetradecamethyl- characterized structurally and chemically?

  • Methodological Answer : Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 29Si^{29}\text{Si} NMR to confirm silicon bonding environments.
  • Infrared Spectroscopy (IR) : Identification of Si–CH3_3 and Si–Si vibrational modes.
  • Elemental Analysis : Validation of C/Si ratios.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns for molecular weight confirmation.
    Data should be cross-referenced with databases like NIST Chemistry WebBook for spectral validation . A comparative table (Table 1) can resolve discrepancies between studies:
TechniqueExpected Peak (cm1^{-1} or ppm)Observed ValueReference Source
29Si^{29}\text{Si} NMR-19.5 ppm (Si–CH3_3)-19.3 ppm
IR1250 (Si–CH3_3 bend)1248

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store under argon or nitrogen in amber glass vials at –20°C to prevent oxidation and thermal degradation. Regularly monitor purity via GC-MS over 6-month intervals. Contamination risks (e.g., moisture) should be mitigated using desiccants like molecular sieves .

Advanced Research Questions

Q. How can thermal degradation pathways of Hexasilane, tetradecamethyl- be experimentally and computationally modeled?

  • Methodological Answer :

  • Experimental : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert and oxidative atmospheres. Couple with differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
  • Computational : Employ density functional theory (DFT) to simulate bond dissociation energies and degradation intermediates. Compare computational results with experimental TGA-MS data to validate pathways. Discrepancies may arise from solvent effects or approximations in DFT functionals, requiring iterative refinement .

Q. How do reaction solvents influence the catalytic activity of Hexasilane, tetradecamethyl- in silicon nanomaterial synthesis?

  • Methodological Answer : Design a solvent screening study using polar (e.g., THF), nonpolar (e.g., hexane), and ionic liquids. Monitor reaction kinetics via in-situ Raman spectroscopy and characterize nanoparticle size distributions using dynamic light scattering (DLS). Statistical analysis (e.g., ANOVA) can identify solvent polarity as a significant variable. Conflicting results in literature may stem from uncontrolled humidity or catalyst loading .

Q. What strategies resolve contradictions in reported reactivity indices of Hexasilane, tetradecamethyl-?

  • Methodological Answer : Systematic meta-analysis of existing studies should:

  • Compare purity assessment methods (e.g., GC-MS vs. elemental analysis).
  • Normalize experimental conditions (temperature, solvent, catalyst).
  • Apply multivariate regression to isolate confounding variables.
    For example, discrepancies in Si–Si bond cleavage rates may arise from trace metal impurities in reagents, necessitating inductively coupled plasma (ICP) testing .

Data Analysis & Reporting

Q. How should researchers present large datasets on silane-byproduct distributions?

  • Methodological Answer : Use appendices for raw data (e.g., GC-MS retention times, NMR integrals) and main text for summarized trends (e.g., bar charts of byproduct yields vs. reaction time). Statistical significance of outliers should be assessed via Grubbs’ test. Ensure SI units and significant figures are consistent with IUPAC guidelines .

Q. What are best practices for integrating interdisciplinary data (e.g., chemical synthesis + computational modeling) into a cohesive narrative?

  • Methodological Answer : Structure the discussion to:

State experimental/computational objectives.

Highlight convergent findings (e.g., DFT-predicted intermediates matched to LC-MS data).

Address divergent results (e.g., overestimated thermal stability in simulations) with error analysis.
Use visual aids like reaction coordinate diagrams overlaying experimental and computational energy profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.